molecular formula C19H16F2N2OS2 B3003614 Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705353-48-5

Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B3003614
CAS No.: 1705353-48-5
M. Wt: 390.47
InChI Key: QEFWLVVWXHVNHX-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS: 2034500-92-8 ) is a heterocyclic organic compound featuring a benzothiazole moiety linked via a ketone group to a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl group. The molecular formula is deduced as C₁₉H₁₆F₂N₂OS₂, with a calculated molecular weight of ~390.48 g/mol.

Key structural attributes:

  • 1,4-Thiazepane ring: A seven-membered ring containing sulfur and nitrogen, offering conformational flexibility.
  • 2,5-Difluorophenyl substituent: Fluorine atoms enhance electronegativity and influence electronic distribution.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c20-12-5-6-14(21)13(11-12)16-7-8-23(9-10-25-16)19(24)18-22-15-3-1-2-4-17(15)26-18/h1-6,11,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWLVVWXHVNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, one method involves the reaction of 2-amino benzothiazole with 2,5-difluorobenzaldehyde under specific conditions to form the intermediate, which is then further reacted with thiazepane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzo[d]thiazole derivatives as antimicrobial agents. A notable investigation synthesized a series of benzo[d]thiazole/quinoline-2-thiol derivatives and evaluated their efficacy against Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The results indicated that several compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 64 μg/mL .

Table 1: Antimicrobial Activity of Benzo[d]thiazole Derivatives

CompoundMIC (μg/mL)Activity
1<64Active
2128Moderate
3>256Inactive
4<64Active
5128Moderate

The presence of specific substituents on the phenyl group was found to influence the antimicrobial properties significantly, suggesting that structural modifications can enhance efficacy .

Cancer Treatment

Benzo[d]thiazole compounds have also been investigated for their potential as anti-cancer agents. For instance, structure-activity relationship studies have shown that certain derivatives can inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cancer cell proliferation and survival. Compounds developed in these studies displayed IC50 values in the low micromolar range, indicating promising anti-cancer activity .

Table 2: JNK Inhibition by Benzo[d]thiazole Derivatives

CompoundIC50 (μM)
7a27
7b2
7c7.9
7d13.6

The ability of these compounds to modulate JNK pathways highlights their potential as therapeutic agents in oncology .

Drug Development Potential

The molecular design and synthesis of benzo[d]thiazole derivatives have been guided by computational modeling and docking studies. These studies suggest that modifications to the benzothiazole moiety can enhance binding affinity to target proteins involved in disease pathways, including those related to inflammation and cancer .

Case Study: Docking Studies

In one study, docking simulations revealed strong interactions between synthesized compounds and target proteins, indicating a favorable binding profile for further development into drug candidates. The presence of specific functional groups was found to stabilize the binding interactions significantly .

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog documented in the literature is Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone (CAS: 2034304-31-7, Molecular Formula: C₁₉H₁₇ClN₂O₃S₂, Molecular Weight: 420.9 g/mol) . The table below highlights critical differences:

Parameter Target Compound Analog (CAS 2034304-31-7)
CAS Number 2034500-92-8 2034304-31-7
Phenyl Substituent 2,5-Difluoro 2-Chloro
Thiazepane Modification No sulfone group 1,1-Dioxido (sulfone)
Molecular Formula C₁₉H₁₆F₂N₂OS₂ C₁₉H₁₇ClN₂O₃S₂
Molecular Weight ~390.48 g/mol 420.9 g/mol

Impact of Substituents and Functional Groups

a) Halogen Effects (Fluorine vs. Chlorine)
  • Electron-withdrawing effects : Fluorine’s high electronegativity may enhance metabolic stability and binding affinity compared to chlorine .
  • Steric differences : Chlorine’s larger atomic radius could influence steric interactions in biological targets.
b) Sulfone Group (1,1-Dioxido)
c) Molecular Weight and Lipophilicity
  • The target compound’s lower molecular weight (~390 vs. 420.9 g/mol) and absence of sulfone groups suggest higher lipophilicity, which may enhance blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The sulfone-containing analog is likely more soluble in polar solvents due to its O₃S₂ moiety .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may grant the target compound a longer half-life than its chloro analog.
  • Bioavailability : The target compound’s reduced polarity could favor passive diffusion across biological membranes.

Biological Activity

Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2OS2C_{19}H_{16}F_{2}N_{2}OS_{2} with a molecular weight of approximately 390.5 g/mol. The compound features a benzothiazole moiety and a thiazepane ring, which contribute to its unique chemical properties and biological activities .

Pharmacological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Benzothiazole derivatives are known for their potential anticancer properties. Studies have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Selective CB2 agonists derived from benzothiazole structures have demonstrated efficacy in reducing inflammation without the psychotropic effects typically associated with cannabinoid receptor activation .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of benzothiazole derivatives against various pathogens, including bacteria and fungi. This makes them candidates for developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several mechanisms have been proposed based on related compounds:

  • Receptor Modulation : The compound may act as a selective agonist for cannabinoid receptors (CB2), which play a significant role in modulating immune responses and inflammation .
  • Inhibition of Cell Proliferation : It may interfere with various signaling pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : The compound may promote programmed cell death in tumor cells through intrinsic and extrinsic apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of benzothiazole derivatives similar to this compound:

StudyFocusFindings
Rana et al. (2007)Antitumor ActivityIdentified significant cytotoxic effects against human cancer cell lines.
Saeed et al. (2010)Antimicrobial PropertiesDemonstrated efficacy against Gram-positive and Gram-negative bacteria.
Telvekar et al. (2012)Anti-inflammatory EffectsFound potential in reducing inflammation in animal models without psychotropic effects.

Q & A

Q. Table 1. SAR of Thiazepane Ring Modifications

EntrySubstituentlogPIC₅₀ (nM)Metabolic Stability (t₁/₂, min)
12,5-F₂Ph3.212 ± 1.545 ± 3
24-CF₃Ph3.88 ± 0.928 ± 2
33-OCH₃Ph2.525 ± 3.162 ± 4

Q. Table 2. Cross-Species Activity Comparison

Cell LineSpeciesEC₅₀ (µM)Maximum Efficacy (%)
HEK293Human0.1592 ± 4
CHO-K1Hamster0.3878 ± 6

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